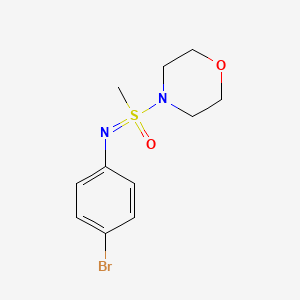
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane is a synthetic organic compound that features a bromophenyl group, an imino group, a morpholine ring, and a lambda6-sulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the imino group: This can be achieved by reacting 4-bromoaniline with formaldehyde under acidic conditions to form the imine.
Introduction of the morpholine ring: The imine can then be reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-yl group.
Incorporation of the lambda6-sulfane group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be explored for its potential as a pharmacophore in drug design. The presence of the bromophenyl group and the morpholine ring can impart biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group could facilitate binding to hydrophobic pockets, while the morpholine ring might enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a chlorine atom instead of bromine.
(4-Fluorophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a fluorine atom instead of bromine.
(4-Methylphenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane: Similar structure but with a methyl group instead of bromine.
Uniqueness
The uniqueness of (4-Bromophenyl)imino-methyl-morpholin-4-yl-oxo-lambda6-sulfane lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Eigenschaften
CAS-Nummer |
115204-35-8 |
|---|---|
Molekularformel |
C11H15BrN2O2S |
Molekulargewicht |
319.22 g/mol |
IUPAC-Name |
(4-bromophenyl)imino-methyl-morpholin-4-yl-oxo-λ6-sulfane |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,14-6-8-16-9-7-14)13-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
CLZMKUNBZUZRFT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NC1=CC=C(C=C1)Br)(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



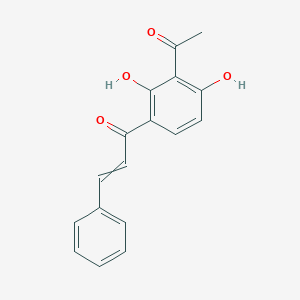

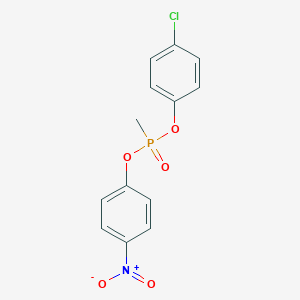
![2-{2-[2-(Pent-4-en-1-yl)-1,3-dithian-2-yl]ethyl}-1,3-dioxolane](/img/structure/B14292266.png)
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

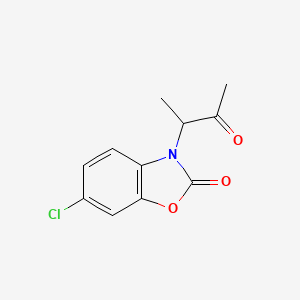
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
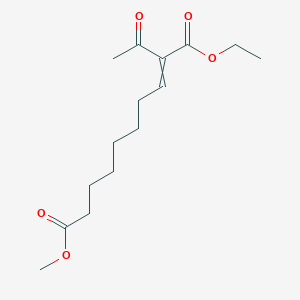
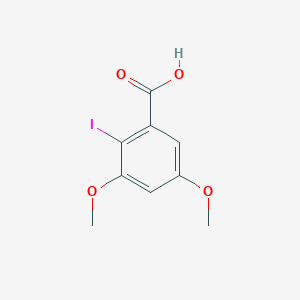
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)

